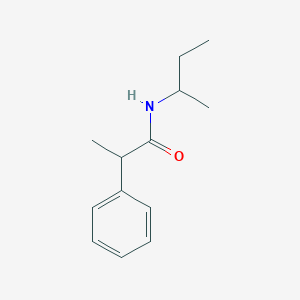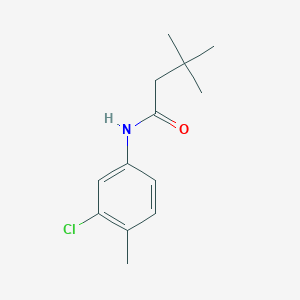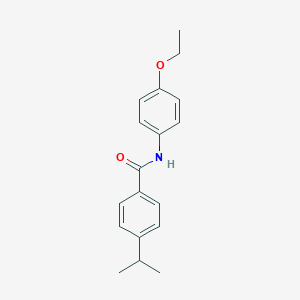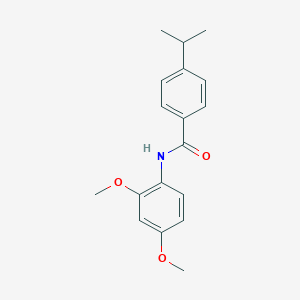
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first discovered in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
作用機序
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide acts as a selective agonist of liver X receptors (LXR), which are nuclear receptors that play a key role in cholesterol metabolism and inflammation. Activation of LXR by 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide leads to the upregulation of genes involved in cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), resulting in the reduction of atherosclerotic plaque formation. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to the suppression of inflammation.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have several biochemical and physiological effects in animal models. It has been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce low-density lipoprotein (LDL) cholesterol levels, resulting in the improvement of lipid profiles. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to reduce macrophage infiltration and foam cell formation, leading to the reduction of atherosclerotic plaque formation. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
One of the advantages of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in lab experiments is its high selectivity for LXR, which allows for the specific activation of LXR signaling pathways. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide. One potential application is in the treatment of atherosclerosis and other cardiovascular diseases. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another potential application is in the treatment of diabetes and other metabolic disorders. Additional studies are needed to determine the mechanism of action and potential side effects of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in these conditions. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have anti-cancer effects in vitro and in vivo, suggesting its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects in cancer patients.
合成法
The synthesis of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide involves several steps, starting from the reaction of 2-naphthylamine with 2-bromoethanol to form 2-(2-naphthylamino)ethanol. The intermediate is then reacted with ethylene oxide to produce 3-(2-naphthylamino)propylene glycol, which is further reacted with 4-chlorobenzoyl chloride to form 3-(2-naphthylamino)propylene benzamide. Finally, the compound is treated with sodium ethoxide in ethanol to yield 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide.
科学的研究の応用
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherogenic, and anti-diabetic effects in animal models. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide |
|---|---|
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC名 |
3-(2-ethoxyethoxy)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO3/c1-2-24-12-13-25-20-9-5-8-18(15-20)21(23)22-19-11-10-16-6-3-4-7-17(16)14-19/h3-11,14-15H,2,12-13H2,1H3,(H,22,23) |
InChIキー |
NUONZRMSRYKMOM-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)